BSJ-04-132

Description

Properties

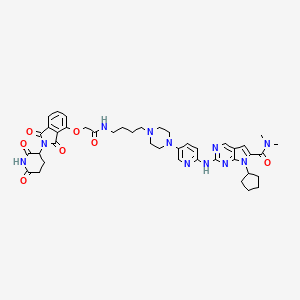

IUPAC Name |

7-cyclopentyl-2-[[5-[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]piperazin-1-yl]pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLSXEHHNOBFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)CCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N11O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BSJ-04-132: A Selective CDK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4). By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality for cancers dependent on CDK4 activity. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound operates as a bifunctional molecule, tethering the target protein, CDK4, to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the polyubiquitination of CDK4, marking it for subsequent degradation by the 26S proteasome. This targeted protein degradation approach effectively reduces the cellular levels of CDK4, thereby inhibiting its downstream signaling pathways involved in cell cycle progression.

The molecule itself is a chimera, comprising a ligand that binds to CDK4, derived from the known CDK4/6 inhibitor Ribociclib, and a ligand that recruits the E3 ligase Cereblon, based on the immunomodulatory drug thalidomide. These two components are connected by a chemical linker, optimized for the formation of a stable ternary complex between CDK4, this compound, and Cereblon.

A key feature of this compound is its selectivity for CDK4 over the closely related kinase CDK6. While the Ribociclib warhead has affinity for both CDK4 and CDK6, the specific geometry and interactions within the ternary complex favor the ubiquitination of CDK4. Furthermore, this compound does not induce the degradation of other known Cereblon neosubstrates, such as IKZF1 and IKZF3, highlighting its targeted activity. The degradation of CDK4 by this compound is entirely dependent on the presence of Cereblon.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.

| Parameter | Target | Value | Reference |

| IC₅₀ | CDK4/Cyclin D1 | 50.6 nM | [1] |

| IC₅₀ | CDK6/Cyclin D1 | 30 nM | [1] |

| Table 1: In vitro inhibitory activity of the CDK4/6 ligand component of this compound. |

| Cell Line | Treatment | Protein | Fold Change | Reference |

| Molt-4 | 250 nM this compound for 5 hours | CDK4 | ~1.9-fold decrease | |

| Table 2: Proteomic analysis of CDK4 degradation by this compound. |

Signaling Pathway and Mechanism of Action Diagrams

Caption: Mechanism of action of this compound.

References

BSJ-04-132: A Technical Whitepaper on a Selective CDK4 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4). This compound represents a significant tool for the specific interrogation of CDK4 biology and a potential therapeutic avenue in oncology.

Core Compound Characteristics

This compound is a scientifically engineered molecule that selectively induces the degradation of CDK4.[1][2] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

| Property | Value | Source |

| Molecular Weight | 819.92 g/mol | [1][2] |

| Formula | C42H49N11O7 | [1][2] |

| CAS Number | 2349356-39-2 | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [1][2] |

| Purity | ≥98% | [1][2] |

| Storage | Store at -20°C | [1][2] |

Mechanism of Action: Targeted Degradation

This compound is a Ribociclib-based CDK4 degrader.[3][4] Ribociclib is a known inhibitor of CDK4 and CDK6.[3] In this compound, the Ribociclib moiety serves as the CDK4-binding ligand, while another portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding brings CDK4 into close proximity with Cereblon, facilitating the transfer of ubiquitin molecules to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome. This degradation is dependent on the presence of Cereblon.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Source |

| CDK4/D1 | 50.6 | [3][4] |

| CDK6/D1 | 30 | [3][4] |

Proteome-wide Selectivity in Molt4 Cells

Quantitative mass spectrometry-based proteomics were performed on Molt4 cells treated with 250 nM of this compound for 5 hours.[1] The results demonstrate the selective degradation of CDK4.

| Protein | Fold Change vs. Control | Source |

| CDK4 | ~1.9-fold decrease | [1] |

| CDK6 | No significant change | [1] |

| IKZF1 | No significant change | [1] |

| IKZF3 | No significant change | [1] |

Note: A fold change of ~1.9 for CDK4 indicates a reduction in its protein levels.[1]

Experimental Protocols

Cell Culture

Molt-4 and Jurkat cells were used in the key experiments.[1] These are human T-lymphoblast cell lines commonly used in cancer research. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol provides a general framework for assessing protein degradation via Western Blotting.

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1-5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[4][5]

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics

Multiplexed mass spectrometry-based proteomic analysis was used to assess the selectivity of this compound.

-

Sample Preparation: Molt4 cells were treated with 250 nM this compound or a vehicle control for 5 hours.[1] Cells were then harvested and lysed.

-

Protein Digestion: Proteins were digested into peptides, typically using trypsin.

-

Isobaric Labeling: Peptides from different treatment groups were labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting spectra were used to identify and quantify proteins across the different samples. The relative abundance of each protein in the this compound-treated sample was compared to the vehicle control to determine the fold change.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound analysis.

References

- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Active Degraders: R&D Systems [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

BSJ-04-132: A Technical Whitepaper on a Selective Cdk4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly Cdk4 and Cdk6, are pivotal in controlling the G1-S phase transition.[1][2] These kinases, in complex with Cyclin D, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.[1][2] Consequently, targeting Cdk4/6 has emerged as a promising therapeutic strategy in oncology. BSJ-04-132 is a novel proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Cdk4.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a heterobifunctional molecule that induces the degradation of Cdk4 through the ubiquitin-proteasome system. It is composed of a ligand that binds to Cdk4, derived from the Cdk4/6 inhibitor Ribociclib, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By simultaneously engaging both Cdk4 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of Cdk4 and its subsequent degradation by the proteasome. A key feature of this compound is its high selectivity for Cdk4 over the closely related Cdk6 and other off-target proteins like IKZF1 and IKZF3.[3][4] This degradation is dependent on the presence of CRBN.[2]

Signaling Pathway

The following diagram illustrates the canonical Cdk4/Cyclin D/Rb signaling pathway and the mechanism of action of this compound.

Caption: Cdk4 signaling and this compound mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) |

| Cdk4/Cyclin D1 | 50.6[3][5] |

| Cdk6/Cyclin D1 | 30[3][5] |

Table 2: Cellular Degradation Activity

| Cell Line | Treatment Concentration | Treatment Duration | Outcome |

| Jurkat | 0.5 µM | Not Specified | Maximum degradation of Cdk4 |

| Molt-4 | 250 nM | 5 hours | Selective degradation of Cdk4 confirmed by proteomics |

| Jurkat (WT) | 100 nM | 24 hours | Cdk4 degradation |

| Jurkat (CRBN-/-) | 100 nM | 24 hours | No Cdk4 degradation |

Table 3: Selectivity Profile

| Protein | Degradation Observed |

| Cdk4 | Yes |

| Cdk6 | No |

| IKZF1 | No |

| IKZF3 | No |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the primary literature and general laboratory procedures.

Cell Culture

-

Cell Lines: Molt-4 and Jurkat cells were used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

This protocol outlines the general steps for assessing protein degradation via Western blotting.

Caption: Western Blotting Experimental Workflow.

-

Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound or DMSO as a vehicle control for the indicated time points (e.g., 4, 24 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdk4, Cdk6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mass Spectrometry-based Proteomics

This protocol provides a general workflow for the proteome-wide selectivity analysis of this compound.

Caption: Proteomics Experimental Workflow.

-

Cell Treatment: Treat Molt-4 cells with 250 nM this compound or DMSO for 5 hours.

-

Sample Preparation:

-

Harvest and lyse cells.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Peptide Labeling (Optional but recommended for multiplexing): Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Search the MS/MS spectra against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins between the this compound-treated and control samples.

-

Conclusion

This compound is a potent and highly selective Cdk4 degrader with promising anti-cancer activity. Its ability to specifically target Cdk4 for degradation, while sparing Cdk6, provides a valuable tool for dissecting the individual roles of these closely related kinases in normal physiology and disease. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in leveraging the therapeutic potential of targeted protein degradation in the context of cell cycle control. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound.

References

- 1. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. adooq.com [adooq.com]

An In-depth Technical Guide to the PROTAC BSJ-04-132: Structure, Function, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of BSJ-04-132, a selective degrader of Cyclin-Dependent Kinase 4 (CDK4). By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of CDK4, a key regulator of cell cycle progression implicated in various cancers. This document details the structure, mechanism of action, and function of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a bifunctional small molecule, a PROTAC, that selectively induces the degradation of CDK4.[1][2][3] It is a ribociclib-based degrader, meaning it incorporates a ligand for CDK4/6 derived from the approved cancer therapeutic, Ribociclib.[4] This warhead is connected via a chemical linker to a ligand that binds to the E3 ubiquitin ligase, Cereblon.[4][5] This dual-binding capacity allows this compound to act as a molecular bridge, bringing CDK4 into close proximity with the E3 ligase machinery, leading to its targeted destruction.[4]

Chemical Structure and Properties

This compound is a complex organic molecule with the following properties:

-

Chemical Name: 7-Cyclopentyl-2-[[5-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy]acetamido]butyl]piperazin-1-yl]pyridin-2-yl]amino]-N,N-dimethyl-7H-pyrrolo[2,3d]pyrimidine-6-carboxamide[6]

-

Molecular Formula: C₄₂H₄₉N₁₁O₇[7]

-

Molecular Weight: 819.92 g/mol [7]

-

CAS Number: 2349356-39-2[7]

The structure of this compound can be conceptually divided into three key components: a CDK4-binding moiety (derived from Ribociclib), a linker, and a Cereblon-binding moiety (a thalidomide analog).

Mechanism of Action

The primary function of this compound is to induce the selective degradation of CDK4 through the ubiquitin-proteasome system. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both CDK4 and the substrate receptor of the E3 ligase complex, Cereblon (CRBN), forming a stable ternary complex (CDK4 : this compound : CRBN).[8]

-

Ubiquitination: The formation of this ternary complex brings CDK4 into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK4.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination. This polyubiquitin chain serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. This compound is then released and can catalyze further rounds of CDK4 degradation.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.

Function and Biological Activity

This compound is a potent and selective degrader of CDK4. Its primary function is to reduce the cellular levels of CDK4, thereby inhibiting the G1/S phase transition of the cell cycle and suppressing cell proliferation.[9] This makes it a valuable tool for cancer research and a potential therapeutic agent for cancers driven by CDK4 activity.

Selectivity

A key feature of this compound is its selectivity for CDK4 over the closely related kinase, CDK6.[1][8] While the Ribociclib warhead has activity against both CDK4 and CDK6, the overall PROTAC molecule preferentially degrades CDK4.[10] Furthermore, this compound does not induce the degradation of neosubstrates of Cereblon, such as IKZF1 and IKZF3, which is a common off-target effect of some thalidomide-based PROTACs.[10]

CRBN-Dependence

The degradation of CDK4 by this compound is strictly dependent on the presence and activity of Cereblon. In cells lacking functional CRBN, this compound is unable to induce CDK4 degradation, confirming its mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) |

| CDK4/Cyclin D1 | 50.6[10] |

| CDK6/Cyclin D1 | 30[10] |

Table 2: Cellular Degradation Activity

| Parameter | Cell Line | Value | Notes |

| DC₅₀ (CDK4) | Jurkat | Not explicitly reported | Maximum degradation observed at 0.5 µM. |

| Dₘₐₓ (CDK4) | Jurkat | Not explicitly reported | Significant degradation observed at concentrations as low as 0.1 µM.[10] |

| Selectivity | Molt-4 | Selective for CDK4 | Proteomics analysis at 250 nM for 5 hours showed a ~1.9-fold reduction in CDK4 levels, with no significant effect on CDK6, IKZF1, or IKZF3.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the extent of CDK4 degradation in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Jurkat or Molt-4 cells are cultured to a suitable density. The cells are then treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., actin or tubulin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein levels.

Cell Viability Assay

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Cells (e.g., Jurkat or Molt-4) are seeded in a 96-well plate at a predetermined density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: A cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), is added to each well.

-

Absorbance Measurement: After a further incubation period (typically 1-4 hours), the absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The results are typically plotted as a dose-response curve to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

TMT-based Quantitative Proteomics

This protocol provides a global view of the proteome to assess the selectivity of this compound.

Methodology:

-

Cell Culture and Treatment: Molt-4 cells are treated with this compound (e.g., 250 nM) or a vehicle control for a specific duration (e.g., 5 hours).

-

Protein Extraction and Digestion: Proteins are extracted from the cell lysates, and the protein concentration is determined. The proteins are then reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: The peptide samples from each condition are labeled with different isobaric TMT reagents.

-

Sample Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated, typically by high-pH reversed-phase liquid chromatography, to reduce sample complexity.

-

LC-MS/MS Analysis: The fractionated peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify and quantify the proteins. The relative abundance of each protein across the different treatment conditions is determined based on the reporter ion intensities from the TMT tags.

Signaling Pathways

This compound primarily impacts the cell cycle signaling pathway. By degrading CDK4, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby inhibiting the expression of genes required for the G1/S phase transition and subsequent DNA replication.

Conclusion

This compound is a well-characterized PROTAC that serves as a valuable tool for studying the biological roles of CDK4 and as a lead compound for the development of novel cancer therapeutics. Its selectivity for CDK4 degradation over CDK6, coupled with a clean off-target profile regarding neosubstrate degradation, makes it a superior research tool compared to traditional small molecule inhibitors that often lack such specificity. This technical guide provides a comprehensive resource for researchers working with or interested in the development and application of PROTAC technology, specifically targeting the cell cycle. The detailed methodologies and visual representations of its mechanism and affected pathways are intended to facilitate the design and execution of future studies in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Multiplexed and reproducible high content screening of live and fixed cells using Dye Drop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cereblon-Dependent Degradation by BSJ-04-132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) in a Cereblon (CRBN)-dependent manner. This document details the quantitative data supporting its selectivity and efficacy, provides in-depth experimental protocols for its characterization, and visualizes the key pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional PROTAC designed to selectively target CDK4 for degradation. It is synthesized by linking a derivative of the CDK4/6 inhibitor Ribociclib to a ligand for the E3 ubiquitin ligase Cereblon. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, this compound offers a novel therapeutic strategy to eliminate CDK4, a key regulator of the cell cycle, with potential applications in oncology[1].

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between CDK4 and the CRL4CRBN E3 ubiquitin ligase[1]. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK4. The resulting polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome[1]. This catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK4 molecules[1]. The degradation of CDK4 by this compound is strictly dependent on the presence of Cereblon, as demonstrated in CRBN knockout cells where the degradation effect is abrogated.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (of parent molecule Ribociclib)

| Target | IC50 (nM) |

| CDK4/Cyclin D1 | 50.6 |

| CDK6/Cyclin D1 | 30 |

| Data from commercial suppliers and cited literature[1]. |

Table 2: Cellular Degradation Activity of this compound

| Parameter | Cell Line | Value | Conditions |

| Maximum Degradation (Dmax) | Jurkat | >90% | 0.5 µM, 4 hours |

| Concentration for Max Degradation | Jurkat | 0.5 µM | 4 hours |

Data extrapolated from dose-response experiments described in the literature.

Table 3: Proteome-wide Selectivity of this compound in Molt-4 Cells

| Protein | Fold Change vs. DMSO |

| CDK4 | ~1.9-fold decrease |

| CDK6 | No significant change |

| IKZF1 | No significant change |

| IKZF3 | No significant change |

| Cells were treated with 250 nM this compound for 5 hours. Data from multiplexed mass spectrometry-based proteomics. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Jurkat and Molt-4 cells: These human T-cell acute lymphoblastic leukemia cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to assess the dose-dependent degradation of CDK4.

-

Cell Treatment: Seed Jurkat cells at a density of 1 x 106 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 4 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK4 (or other proteins of interest) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Immunoprecipitation and Ubiquitination Assay

This assay confirms the ubiquitination of CDK4 upon treatment with this compound.

-

Cell Treatment: Treat Jurkat cells with 1 µM this compound and 10 µM of the proteasome inhibitor MG132 for 4 hours.

-

Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.

-

Immunoprecipitation:

-

Dilute the lysates to reduce the SDS concentration and pre-clear with Protein A/G beads.

-

Incubate the lysates with an anti-CDK4 antibody overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by western blotting using an anti-ubiquitin antibody.

CRISPR/Cas9-Mediated Knockout of CRBN

This protocol is used to generate CRBN-null cells to confirm the Cereblon-dependency of this compound.

-

gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the CRBN gene into a suitable CRISPR/Cas9 expression vector.

-

Transfection: Transfect Jurkat cells with the CRBN-targeting CRISPR/Cas9 vector.

-

Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

Screening and Validation: Expand the single-cell clones and screen for CRBN knockout by western blotting and genomic DNA sequencing to confirm the presence of insertions or deletions (indels) at the target site.

Multiplexed Mass Spectrometry-Based Proteomics

This method provides an unbiased, proteome-wide view of the selectivity of this compound.

-

Sample Preparation: Treat Molt-4 cells with 250 nM this compound or DMSO for 5 hours. Harvest and lyse the cells.

-

Protein Digestion and TMT Labeling: Digest the proteins into peptides and label them with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of proteins across the different treatment conditions to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Formation of the ternary complex by this compound.

Caption: The ubiquitin-proteasome pathway for CDK4 degradation.

Caption: Workflow for Western Blot analysis of protein degradation.

Conclusion

This compound is a potent and selective CDK4 degrader that operates through a Cereblon-dependent mechanism. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing or further investigating this compound. The high selectivity and novel mechanism of action of this compound make it a valuable tool for studying the biological roles of CDK4 and a promising candidate for further therapeutic development.

References

Unraveling the Selectivity of BSJ-04-132: A Technical Guide to a Selective CDK4 Degrader

For Immediate Release

A Deep Dive into the Preferential Degradation of Cyclin-Dependent Kinase 4 by the PROTAC BSJ-04-132

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the selectivity of this compound, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4). This compound is a Ribociclib-based PROTAC that effectively hijacks the cell's ubiquitin-proteasome system to target CDK4 for elimination, offering a promising therapeutic strategy in oncology.[1][2][3][4][5]

Core Mechanism of Action

This compound is a hetero-bifunctional molecule that simultaneously binds to CDK4 and the E3 ubiquitin ligase Cereblon (CRBN).[1][6] This ternary complex formation facilitates the ubiquitination of CDK4, marking it for subsequent degradation by the proteasome.[3][4] This targeted protein degradation mechanism distinguishes this compound from traditional small molecule inhibitors, which only block the kinase activity of their targets.

Quantitative Assessment of Selectivity

While this compound is based on Ribociclib, a dual CDK4/6 inhibitor, it exhibits a remarkable selectivity for the degradation of CDK4 over the highly homologous CDK6.[7] This selectivity is not fully reflected in in-vitro binding or inhibition assays but is evident in cellular degradation profiling.

| Target | IC50 (nM) | Degradation Selectivity | Cell Line |

| CDK4/Cyclin D1 | 50.6 | Selective Degradation | Molt-4 |

| CDK6/Cyclin D1 | 30 | No Degradation | Molt-4 |

| IKZF1/3 | Not Applicable | No Degradation | Molt-4 |

Data compiled from multiple sources.[2][3][5]

The in-vitro inhibitory activity (IC50) of this compound is comparable for both CDK4 and CDK6.[2][3][5] However, cellular assays demonstrate that this compound selectively degrades CDK4 without affecting the levels of CDK6 or the neo-substrates of Cereblon, IKZF1 and IKZF3.[2][3][7] This highlights the critical importance of evaluating PROTACs in a cellular context to determine their true selectivity profile. The degradation of CDK4 is dependent on the presence of Cereblon, as demonstrated in CRBN knockout cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols used to characterize the selectivity of this compound.

Kinase Inhibition Assay

-

Objective: To determine the in-vitro inhibitory concentration (IC50) of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D1.

-

Methodology:

-

Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes are incubated with a fluorescently labeled substrate and ATP.

-

This compound is added in a dose-response manner.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Protein Degradation Assay (Western Blot)

-

Objective: To assess the ability of this compound to induce the degradation of CDK4 and CDK6 in a cellular context.

-

Methodology:

-

Molt-4 cells are treated with varying concentrations of this compound (e.g., 0.1-5 µM) for a specified duration (e.g., 4 hours).[2][3]

-

Following treatment, cells are harvested, and whole-cell lysates are prepared.

-

Protein concentrations are determined using a BCA assay to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis is performed to quantify the relative protein levels.

-

Proteome-Wide Selectivity Analysis (Mass Spectrometry)

-

Objective: To evaluate the global selectivity of this compound across the entire proteome.

-

Methodology:

-

Molt-4 cells are treated with a fixed concentration of this compound (e.g., 250 nM) for a defined period (e.g., 5 hours).[8]

-

Cells are lysed, and proteins are extracted.

-

Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of proteins in treated versus untreated cells is determined by analyzing the reporter ion intensities.

-

Data analysis is performed to identify proteins that are significantly downregulated upon treatment with this compound.[8]

-

Visualizing the Molecular Logic and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Conclusion

This compound stands out as a valuable research tool for studying the specific roles of CDK4 in cell cycle regulation and cancer biology. Its mechanism of selective degradation, despite comparable in-vitro binding to CDK6, underscores the nuanced structure-activity relationships that govern PROTAC efficacy and selectivity. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of selective CDK4 degradation.

References

- 1. This compound, 2349356-39-2 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BSJ-04-132 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-04-132 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows. This compound, derived from the CDK4/6 inhibitor Ribociclib, selectively induces the ubiquitination and subsequent proteasomal degradation of CDK4 through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This targeted degradation approach offers a promising therapeutic strategy for cancers dependent on CDK4 activity.

Core Mechanism of Action

This compound operates as a heterobifunctional molecule, simultaneously binding to CDK4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK4. The ubiquitinated CDK4 is then recognized and degraded by the 26S proteasome. A key feature of this compound is its high selectivity for CDK4, with minimal to no degradation of the closely related CDK6 or other proteins such as IKZF1 and IKZF3.[1][2][3][4] This degradation of CDK4 leads to a reduction in the phosphorylation of the Retinoblastoma protein (pRb), resulting in a G1 phase cell cycle arrest and subsequent inhibition of cancer cell proliferation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK4/Cyclin D1 | 50.6[1][2][4][6] |

| CDK6/Cyclin D1 | 30[1][2][4][6] |

Table 2: Protein Degradation Specificity in Molt-4 Cells

| Protein | Treatment Concentration | Treatment Duration | Fold Change vs. Control |

| CDK4 | 250 nM | 5 hours | ~1.9-fold decrease[5][7] |

| CDK6 | 250 nM | 5 hours | No significant change[5][7] |

| IKZF1 | 250 nM | 5 hours | No significant change[5][7] |

| IKZF3 | 250 nM | 5 hours | No significant change[5][7] |

Table 3: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | Compound | ED50 (nM) |

| Granta-519 | BSJ-02-162 (Dual CDK4/6 & IKZF1/3 degrader) | [Data not available for this compound specifically][5] |

| Other MCL Cell Lines | BSJ-02-162 (Dual CDK4/6 & IKZF1/3 degrader) | [Data not available for this compound specifically][5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound induced CDK4 degradation.

Downstream Signaling Cascade of CDK4 Degradation

Caption: Downstream effects of this compound-mediated CDK4 degradation.

Experimental Workflow for Assessing Protein Degradation

Caption: Workflow for Western Blot analysis of protein degradation.

Detailed Experimental Protocols

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of CDK4 and the phosphorylation status of Rb in cancer cell lines treated with this compound.

Materials:

-

Cancer cell lines (e.g., Jurkat, Molt-4, Granta-519)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDK4 (e.g., Cell Signaling Technology, #12790)

-

Rabbit anti-CDK6

-

Rabbit anti-phospho-Rb (Ser807/811)

-

Rabbit anti-total Rb

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or reach a logarithmic growth phase (for suspension cells). Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 4 hours).[1][2] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blotting protocol. A typical treatment is 100 nM for 24 hours.[7]

-

Cell Fixation: Harvest the cells by centrifugation, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell populations corresponding to G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CDK4 in cancer. Its high selectivity and potent degradative activity make it a superior alternative to traditional small-molecule inhibitors for elucidating CDK4-specific functions. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cancer research endeavors, paving the way for a deeper understanding of cell cycle dysregulation and the development of novel therapeutic strategies. Further investigations, particularly in vivo efficacy studies, are warranted to fully assess the therapeutic potential of this promising CDK4 degrader.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. helsinki.fi [helsinki.fi]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. This compound | Active Degraders: R&D Systems [rndsystems.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of BSJ-04-132: A Technical Guide

For Immediate Release

Boston, MA – In the rapidly evolving landscape of targeted protein degradation, the proteolysis-targeting chimera (PROTAC) BSJ-04-132 has emerged as a significant tool for selectively targeting key regulators of the cell cycle. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound and its potential applications in oncology research.

Core Molecular Target: Cyclin-Dependent Kinase 4 (CDK4)

This compound is a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4)[1][2][3][4][5]. CDK4, in complex with D-type cyclins, is a pivotal enzyme that governs the G1-S phase transition of the cell cycle[3][6]. By phosphorylating the retinoblastoma protein (Rb), the CDK4/cyclin D complex initiates a signaling cascade that leads to cell cycle progression. Dysregulation of this pathway is a hallmark of many cancers, making CDK4 an attractive therapeutic target.

Unlike traditional small molecule inhibitors that only block the catalytic activity of their targets, this compound eliminates the entire CDK4 protein. This is achieved through its unique structure as a PROTAC.

Mechanism of Action: A PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule composed of three key components:

-

A ligand that recognizes and binds to CDK4. This component is derived from the known CDK4/6 inhibitor, Ribociclib[3][5][7].

-

A ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][4][5][7].

-

A linker that connects the CDK4-binding and CRBN-binding moieties.

The mechanism of action, illustrated in the signaling pathway diagram below, involves the formation of a ternary complex between CDK4, this compound, and CRBN[3][5]. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase complex to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the proteasome, leading to a reduction in total CDK4 levels within the cell. This degradation is dependent on the presence of Cereblon[2][4][8].

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

The PROTAC BSJ-04-132: A Technical Guide to its Selective Degradation of CDK4 via the Proteasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4). Unlike traditional kinase inhibitors that block the catalytic activity of their targets, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the CDK4 protein. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines the experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule built upon the framework of Ribociclib, a known CDK4/6 inhibitor.[1][2][3][4] As a PROTAC, it is composed of three key components: a ligand that binds to the target protein (CDK4), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker that connects these two ligands.[4] By bringing CDK4 into close proximity with Cereblon, this compound facilitates the ubiquitination of CDK4, marking it for degradation by the 26S proteasome.[4] This targeted protein degradation offers a novel therapeutic strategy, particularly in oncology, where CDK4 is a key regulator of the cell cycle.

Mechanism of Action

The primary mechanism of action of this compound is the induced degradation of CDK4. This process can be broken down into the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to CDK4 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.

-

Ubiquitination: Within this complex, Cereblon, as part of a larger E3 ligase complex, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CDK4.

-

Proteasomal Recognition and Degradation: The polyubiquitinated CDK4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4]

-

Recycling of this compound: After inducing ubiquitination, this compound is released and can engage another CDK4 molecule, allowing it to act catalytically.

This targeted degradation is dependent on the presence of Cereblon, as demonstrated in studies using CRBN-knockout cells where the effect of this compound is abrogated.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent molecule, Ribociclib.

| Compound | Target | Assay | Value | Reference(s) |

| This compound (Ribociclib-based) | CDK4/Cyclin D1 | IC50 | 50.6 nM | [1][2][3] |

| This compound (Ribociclib-based) | CDK6/Cyclin D1 | IC50 | 30 nM | [1][2][3] |

| Table 1: In vitro inhibitory activity of the parent compound of this compound. |

| Cell Line | Treatment Concentration | Duration | Effect | Reference(s) |

| Wild-type (WT) cells | 0.1-5 µM | 4 hours | Selective degradation of CDK4, no effect on CDK6, IKZF1/3. | [1][4] |

| Jurkat cells | 1 µM | 4 hours | Dose-dependent degradation of CDK4. | [5] |

| Molt4 cells | 250 nM | 5 hours | Selective degradation of CDK4 observed in proteomic analysis. | [6] |

| Table 2: Cellular activity of this compound. |

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Jurkat (human T-cell leukemia) and Molt4 (human T-cell leukemia) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted to the desired concentration in cell culture medium for experiments.

Immunoblotting for Protein Degradation

This protocol is used to assess the levels of specific proteins following treatment with this compound.

Figure 2: Immunoblotting workflow.

-

Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-CDK4, anti-CDK6, anti-β-actin as a loading control). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Quantitative Mass Spectrometry-based Proteomics

This method provides a global, unbiased assessment of changes in protein abundance following treatment with this compound.

-

Sample Preparation: Molt4 cells are treated with this compound or a vehicle control. Cells are then lysed, and proteins are extracted.

-

Protein Digestion: The extracted proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

-

Peptide Labeling (Optional but common): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides and measures their abundance.

-

Data Analysis: The resulting data is processed using specialized software to identify and quantify thousands of proteins. The relative abundance of proteins between the this compound-treated and control samples is then determined to identify proteins that are significantly up- or downregulated.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of CDK4 degradation on cell cycle progression.

-

Cell Treatment and Fixation: Jurkat cells are treated with this compound for a specified period. The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. A significant increase in the proportion of cells in the G1 phase is indicative of a G1 cell cycle arrest.

Signaling Pathway and Cellular Consequences

The degradation of CDK4 by this compound has a direct impact on the cell cycle signaling pathway. CDK4, in complex with Cyclin D, is a key driver of the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by the CDK4/Cyclin D complex leads to the release of E2F, which then activates the transcription of genes required for DNA replication and S phase entry. By degrading CDK4, this compound prevents the phosphorylation of Rb, leading to the continued sequestration of E2F and a subsequent arrest of the cell cycle in the G1 phase.

Figure 3: Effect of this compound on the cell cycle.

Conclusion

This compound is a potent and selective CDK4 degrader that effectively utilizes the ubiquitin-proteasome system to eliminate its target protein. Its mechanism of action, characterized by the formation of a ternary complex with CDK4 and Cereblon, leads to the ubiquitination and subsequent proteasomal degradation of CDK4. This results in a G1 cell cycle arrest, highlighting its potential as a therapeutic agent in oncology. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 2349356-39-2|DC Chemicals [dcchemicals.com]

- 3. adooq.com [adooq.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Destruction: A Deep Dive into PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a foundational resource on the core principles and methodologies underpinning Proteolysis-Targeting Chimera (PROTAC)-mediated protein degradation. As this transformative technology continues to reshape the landscape of modern therapeutics, a thorough understanding of its mechanism, experimental validation, and quantitative assessment is paramount for researchers and drug developers. This guide provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for the critical assays used to characterize PROTACs, and a summary of quantitative data for prominent PROTAC targets.

The PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Destruction

PROTACs are heterobifunctional molecules designed to co-opt the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]

The mechanism of action begins with the PROTAC simultaneously binding to both the POI and an E3 ligase, forming a ternary complex.[4][] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain.[2] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[6] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling substoichiometric degradation.[7]

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.co.jp]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for BSJ-04-132 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC), in Western blot experiments to monitor the degradation of Cyclin-dependent kinase 4 (CDK4).

Introduction

This compound is a potent and selective PROTAC designed for the targeted degradation of CDK4.[1][2][3] It functions by hijacking the cellular ubiquitin-proteasome system. This compound is a hetero-bifunctional molecule that consists of a ligand that binds to CDK4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity leads to the poly-ubiquitination of CDK4, marking it for degradation by the 26S proteasome. Notably, this compound is selective for CDK4 and does not significantly impact the levels of the closely related kinase CDK6, nor the common neosubstrates of Cereblon, IKZF1 and IKZF3, at effective concentrations.[1][2][3]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the efficacy of this compound-mediated CDK4 degradation in a cellular context.

Mechanism of Action of this compound

The mechanism of action of this compound is illustrated in the following diagram.

Caption: Mechanism of this compound-mediated CDK4 degradation.

CDK4 Signaling Pathway

CDK4 is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase. Its activity is dependent on its association with D-type cyclins. The active Cyclin D-CDK4 complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

Caption: The Cyclin D-CDK4-Rb-E2F signaling pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Jurkat (human T lymphocyte) and Molt-4 (human acute lymphoblastic leukemia) cell lines are recommended as they have been shown to be responsive to this compound.[3][4]

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Cell Treatment:

-

Dose-Response Experiment: Plate cells at a density of 1 x 10^6 cells/mL. Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, and 5 µM) for 4 hours.[2] A DMSO-treated control should be included.

-

Time-Course Experiment: Treat cells with an effective concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Western Blot Workflow

Caption: A typical workflow for a Western blot experiment.

Detailed Methodologies

-

Cell Lysis:

-

After treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

-

Recommended Antibodies and Reagents

| Reagent/Antibody | Purpose | Recommended Dilution |

| Primary Antibodies | ||

| Anti-CDK4 | Target Protein | 1:1000 |

| Anti-CDK6 | Specificity Control | 1:1000 |

| Anti-Cereblon (CRBN) | E3 Ligase Control | 1:1000 |

| Anti-β-Actin or GAPDH | Loading Control | 1:5000 |

| Secondary Antibodies | ||

| HRP-conjugated anti-rabbit IgG | Detection | 1:2000 - 1:5000 |

| HRP-conjugated anti-mouse IgG | Detection | 1:2000 - 1:5000 |

| Other Reagents | ||

| This compound | CDK4 Degrader | See protocol |

| DMSO | Vehicle Control | See protocol |

| RIPA Buffer | Lysis | N/A |

| Protease/Phosphatase Inhibitors | Prevent Degradation | As per manufacturer |

| ECL Substrate | Detection | N/A |

Experimental Controls

To ensure the validity of the experimental results, the following controls are recommended:

-

Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of this compound to control for any effects of the solvent.

-

Positive Control: Use a cell line known to express high levels of CDK4 to confirm antibody performance.

-

Negative Control (Specificity):

-

Probe for CDK6 to demonstrate the selectivity of this compound.

-

If available, use a CRBN knockout (Crbn-/-) cell line to demonstrate that the degradation is Cereblon-dependent.[4]

-

-

Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Data Presentation

The following table provides an illustrative example of quantitative data that could be obtained from a dose-response Western blot experiment. The values represent the percentage of CDK4 protein remaining after a 4-hour treatment with this compound, normalized to the DMSO control.

| This compound Concentration (µM) | % CDK4 Remaining (Normalized to DMSO) |

| 0 (DMSO) | 100% |

| 0.1 | 85% |

| 0.5 | 40% |

| 1.0 | 15% |

| 5.0 | <5% |

Note: This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Solution |

| No CDK4 degradation observed | This compound is inactive | Verify the integrity and concentration of the this compound stock solution. |

| Cell line does not express CRBN | Confirm CRBN expression by Western blot. | |

| Insufficient treatment time or concentration | Perform a time-course and a broader dose-response experiment. | |

| Degradation of CDK6 observed | Off-target effects at high concentrations | Use a lower concentration range of this compound. |

| High background on Western blot | Insufficient blocking or washing | Increase blocking time and/or the number and duration of washes. |

| Primary or secondary antibody concentration is too high | Optimize antibody dilutions. | |

| Weak or no signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |

| Poor antibody quality | Use a validated antibody and consider trying a different clone. | |

| Inefficient protein transfer | Optimize transfer conditions (time, voltage). |

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the targeted degradation of CDK4 and its downstream consequences in a Western blot experiment.

References

- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: BSJ-04-132 Solubility and Preparation for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2] As a Ribociclib-based degrader, it specifically targets CDK4 for ubiquitination and subsequent proteasomal degradation by recruiting the E3 ubiquitin ligase Cereblon.[2][3][4] Notably, this compound demonstrates high selectivity for CDK4, with no significant degradation of CDK6 or other off-target proteins like IKZF1/3 observed.[2][3][5] This selectivity makes it a valuable tool for investigating the specific roles of CDK4 in cell cycle progression and its potential as a therapeutic target in oncology.

Mechanism of Action

This compound functions as a bifunctional molecule. One end binds to the target protein, CDK4, while the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CDK4, tagging it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct mechanism from traditional small molecule inhibition.

Caption: Mechanism of this compound-mediated CDK4 degradation.

Quantitative Data Summary

Solubility Profile

The solubility of this compound is a critical factor for the preparation of stock and working solutions for in vitro experiments. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and limited solubility in acetonitrile.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 81.99 - 100 | 100 - 121.96 | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[2] |

| Acetonitrile | 0.1 - 1 | Slightly Soluble | [5] |

Molecular Weight: 819.92 g/mol [3][4]

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is essential for obtaining reproducible results. Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.

Materials:

-

This compound solid powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-